![molecular formula C11H14N2O4 B12608532 (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid CAS No. 916080-60-9](/img/structure/B12608532.png)
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is a synthetic organic compound with a molecular formula of C10H13NO4. This compound is characterized by the presence of an amino group, a phenoxy group, and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with chloroacetic acid to form 4-(chloromethyl)phenoxyacetic acid. This intermediate is then reacted with 2-amino-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-2-oxoethyl)thioacetic acid
- 2-[4-(2-amino-2-oxoethyl)phenyl]acetic acid
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
Uniqueness
(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a phenoxy group attached to the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Número CAS |
916080-60-9 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-[4-[[(2-amino-2-oxoethyl)amino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)6-13-5-8-1-3-9(4-2-8)17-7-11(15)16/h1-4,13H,5-7H2,(H2,12,14)(H,15,16) |
Clave InChI |
RBWUCMNPNKLSDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCC(=O)N)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


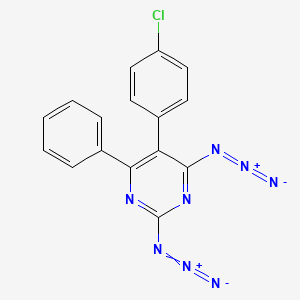
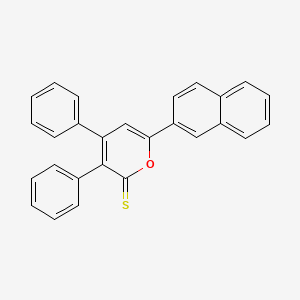

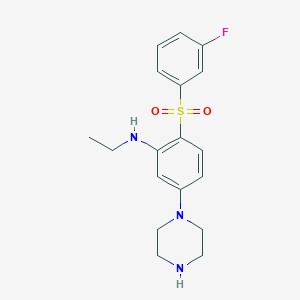

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
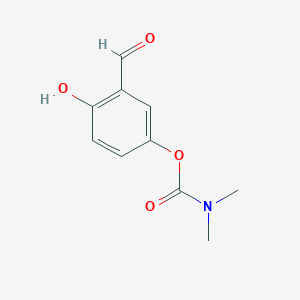
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
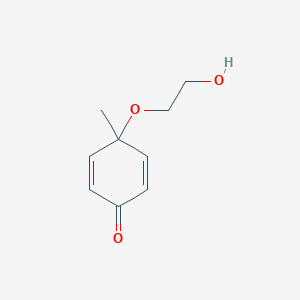
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
